Nufenoxole Shows Absence of Gut Tolerance Development vs. Rapid Tolerance to Morphine and Loperamide in the Mouse Constipation Model
In a direct head-to-head comparison within the same study, SC-27166 (nufenoxole) demonstrated no development of tolerance to its constipating actions in mice over repeated dosing, whereas gut tolerance rapidly developed to both morphine sulfate and loperamide under the same experimental conditions [1]. This differential tolerance profile was explicitly documented as a key pharmacological distinguishing feature of nufenoxole relative to its closest therapeutic comparators.
| Evidence Dimension | Tolerance development to constipating effects upon repeated administration in mice |
|---|---|
| Target Compound Data | SC-27166 (nufenoxole): No tolerance developed to constipating actions |
| Comparator Or Baseline | Morphine sulfate: Rapid gut tolerance developed; Loperamide: Rapid gut tolerance developed |
| Quantified Difference | Qualitative categorical difference: tolerance absent (nufenoxole) vs. tolerance present (morphine, loperamide) in the same model |
| Conditions | Mouse constipation model; repeated oral dosing; Dajani et al., J Pharmacol Exp Ther 1977 |
Why This Matters
For chronic antidiarrheal research models or prolonged efficacy studies, nufenoxole's lack of tolerance development eliminates a confounding variable that compromises data interpretation when using loperamide or morphine, making it the preferred tool compound for studies requiring sustained, undiminished constipating effect.
- [1] Dajani EZ, Bianchi RG, East PF, Bloss JL, Adelstein GW, Yen CH. The pharmacology of SC-27166: a novel antidiarrheal agent. J Pharmacol Exp Ther. 1977 Dec;203(3):512-26. PMID: 411912. View Source
